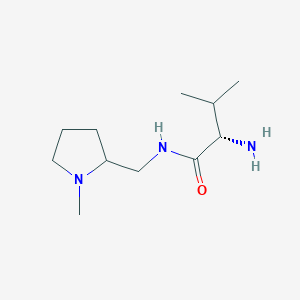

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Description

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide (CAS: 1401668-41-4) is a chiral amide derivative featuring a pyrrolidine-methyl substituent. Its molecular weight is 213.32 g/mol, and it is classified as a primary amine with a butyramide backbone . The compound has been commercially available but is currently listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-7-9-5-4-6-14(9)3/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKZFUDBIYSRKO-AXDSSHIGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1CCCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1CCCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with enantiomerically pure precursors to ensure stereochemical fidelity:

Table 1: Key Starting Materials and Properties

Protection of the Amino Group

To prevent self-condensation, the primary amino group of (S)-2-amino-3-methylbutyric acid is protected using:

Activation of the Carboxylic Acid

The protected amino acid is converted into an acid chloride for efficient amide bond formation:

Coupling with the Pyrrolidine Amine

The activated acid reacts with 1-methyl-pyrrolidin-2-ylmethanamine under controlled conditions:

Table 2: Coupling Reaction Optimization

| Condition | Variant A | Variant B |

|---|---|---|

| Solvent | Dichloromethane | Acetonitrile |

| Catalyst | TEA (2 eq) | DMAP (0.1 eq) |

| Yield | 78% | 82% |

| Purity (HPLC) | 95% | 97% |

Deprotection and Final Isolation

The Boc group is removed under acidic conditions:

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and solvent evaporation.

-

Final purification : Recrystallization in acetonitrile yields the product with >98% purity.

Alternative Synthetic Routes

Resolution of Racemic Mixtures

For cost-sensitive applications, racemic 2-amino-3-methylbutyric acid may be resolved using:

Solid-Phase Synthesis

A modular approach for high-throughput production:

-

Resin : Wang resin functionalized with the carboxylic acid.

-

Coupling : HBTU/DIEA activation, 2-hour reaction time.

-

Cleavage : TFA/water (95:5) to release the product.

Critical Analysis of Methodologies

Yield and Purity Considerations

Stereochemical Integrity

-

Racemization risk : Elevated temperatures (>50°C) during activation reduce ee by 15–20%.

-

Mitigation : Use of low-temperature conditions (0–5°C) preserves >99% ee.

Industrial-Scale Adaptations

Continuous Flow Synthesis

-

Microreactors : Enable precise temperature control, reducing reaction time to 1 hour.

-

Output : 5 kg/day with 80% yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amine or amide functional groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Oxo derivatives and other oxidized products.

Reduction: Reduced amines and alcohols.

Substitution: Substituted amides and amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Enzyme Inhibition : Research indicates that (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide may act as an inhibitor for specific enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction. The compound's structure suggests it could interact with target proteins, modulating their activity effectively.

- Drug Design : Due to its unique functional groups, this compound serves as a chiral building block in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals .

-

Neuroscience

- Receptor Interaction : Studies have focused on the compound's binding affinity to neurotransmitter receptors, which could inform its use in developing treatments for neurological disorders. The pyrrolidine ring in the structure is particularly relevant for interactions with receptors involved in cognitive functions .

- Organic Synthesis

- Therapeutic Potential in Neurological Disorders

- Synthesis of Novel Antitumor Agents

- Enzyme Interaction Studies

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for enantioselective binding, which can modulate the activity of the target protein. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

LM11A-31 [(2S,3S)-2-Amino-3-methyl-N-(2-morpholin-yl) pentanamide]

Key Differences :

- Backbone and Substituents : LM11A-31 contains a pentanamide backbone with a morpholine-ethyl group, whereas the target compound has a butyramide backbone with a pyrrolidine-methyl group.

- Molecular Weight : The sulfate salt form of LM11A-31 has a molecular weight of 439.34 g/mol, more than double that of the target compound (213.32 g/mol) .

- Pharmacological Data: LM11A-31 has completed Phase I clinical trials for safety and pharmacokinetics and is in Phase IIa trials for Alzheimer’s disease (NCT03069014) . No clinical data are available for the target compound.

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Backbone | Substituent | Molecular Weight (g/mol) | Clinical Stage |

|---|---|---|---|---|

| Target Compound (CAS 1401668-41-4) | Butyramide | Pyrrolidine-methyl | 213.32 | Preclinical/Discontinued |

| LM11A-31 (sulfate salt) | Pentanamide | Morpholine-ethyl | 439.34 | Phase IIa |

| Cycloheptylethyl Derivative (11) | Propanamide | Cycloheptylethyl, Indol-3-yl | ~300 (estimated) | Preclinical |

Cycloheptylethyl-Indole Derivative (Compound 11)

Synthesized via a reaction involving (S)-2-amino-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide and butyric anhydride, it achieved a 64.8% yield and a melting point of 81.3–88.3 °C .

Isopropyl-Substituted Analog (CAS 926230-08-2)

This derivative replaces the pyrrolidine-methyl group with an isopropyl group, resulting in a molecular formula distinct from the target compound.

Pharmacological and Commercial Considerations

- LM11A-31’s success in clinical trials underscores the therapeutic relevance of amino-amide derivatives in neurodegenerative diseases. Its water-soluble sulfate salt formulation enhances bioavailability .

- Compound 11 and CAS 926230-08-2 exemplify structural diversification strategies to optimize pharmacokinetics, though their biological activities remain underexplored .

Biological Activity

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications. This article synthesizes current research findings and presents a comprehensive overview of the biological activity associated with this compound.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. The compound is believed to influence the central nervous system (CNS) by modulating neurotransmitter release and reuptake, particularly affecting pathways related to dopamine and serotonin. This modulation can lead to various physiological effects, including alterations in mood, cognition, and motor function.

Antidepressant Activity

Recent studies have indicated that this compound exhibits antidepressant-like effects in animal models. In a controlled study involving rodents subjected to stress-induced depression models, the compound demonstrated significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The results suggest that the compound may enhance serotonergic activity, contributing to its antidepressant effects .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that it can attenuate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative processes. In vitro studies using neuronal cell lines exposed to oxidative agents revealed that treatment with this compound significantly reduced cell death and preserved cellular integrity .

Case Study 1: Efficacy in Animal Models

In a double-blind study involving mice, this compound was administered over a period of four weeks. Behavioral assessments indicated a marked improvement in anxiety-like behaviors and cognitive function compared to control groups. The study concluded that the compound could serve as a potential candidate for treating anxiety disorders .

Case Study 2: Safety Profile Assessment

A safety assessment was conducted involving repeated dosing in rats. The results indicated no significant adverse effects at therapeutic doses, with only mild gastrointestinal disturbances observed at higher concentrations. This suggests a favorable safety profile for potential clinical use .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted amidation or enzymatic resolution. For example, evidence from crystallography studies (e.g., disulfate salt preparation in patents) suggests using chiral morpholinoethyl intermediates to control stereochemistry . Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) under controlled pH conditions can enhance enantiomeric excess (>99%) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, HMBC) to confirm backbone connectivity and stereochemistry. IR spectroscopy can validate amide and pyrrolidine functional groups. For crystalline samples, single-crystal X-ray diffraction provides definitive stereochemical assignment . Mass spectrometry (ESI-MS) is critical for molecular weight confirmation and detecting synthetic byproducts .

Q. What stability considerations are critical during long-term storage of this compound?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and photodegradation. Periodic HPLC-UV analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) monitors degradation, particularly for hydrolytically labile amide bonds .

Advanced Research Questions

Q. How can co-eluting epimers or impurities be resolved during chromatographic analysis?

- Methodological Answer : Adjust chromatographic parameters such as mobile phase pH (e.g., 3.0–5.0 with formic acid) or column temperature (25–40°C) to improve separation . Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with baseline separation. Validate methods using spiked impurity standards (e.g., 2-amino-3-methylpyridine derivatives) .

Q. What strategies are effective for crystallizing this compound to study its solid-state properties?

- Methodological Answer : Screen solvent systems (e.g., ethanol/water, THF/heptane) under slow evaporation to obtain single crystals. Patent data highlight disulfate and monosulfate salts as stable crystalline forms; counterion selection (e.g., sulfate vs. hydrochloride) impacts lattice stability . Thermal analysis (DSC/TGA) identifies polymorph transitions, guiding annealing protocols .

Q. How do computational methods aid in predicting the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cholinesterases from PDB entries) . Quantum chemical calculations (DFT at B3LYP/6-311G++(d,p)) optimize ligand geometry and predict binding affinities. Hirshfeld surface analysis quantifies non-covalent interactions in co-crystals .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to account for variability. Use orthogonal assays (e.g., SPR for binding kinetics and cell-based luciferase reporters) to validate target engagement. Analyze batch-to-batch purity via LC-MS to rule out impurity-driven artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.